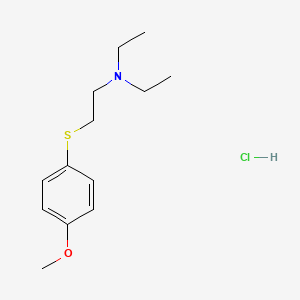
N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride: is an organic compound that belongs to the class of amines. It is characterized by the presence of an ethylamine group substituted with diethyl groups and a p-anisylthio group. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride typically involves the reaction of p-anisylthiol with N,N-diethylaminoethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reactants and control of reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-anisylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride is used as a reagent in organic synthesis, particularly in the formation of amine derivatives and in the study of reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the reaction. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N,N-Dimethyl-beta-alanine hydrochloride: An amine derivative with different substituents and properties.
Uniqueness: N,N-Diethyl-beta-(p-anisylthio)ethylamine hydrochloride is unique due to the presence of the p-anisylthio group, which imparts specific chemical properties and reactivity. This makes it distinct from other amine derivatives and suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
109561-93-5 |
|---|---|
Molekularformel |
C13H22ClNOS |
Molekulargewicht |
275.84 g/mol |
IUPAC-Name |
N,N-diethyl-2-(4-methoxyphenyl)sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C13H21NOS.ClH/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI-Schlüssel |
VNUCCWAMWCYQJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCSC1=CC=C(C=C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















